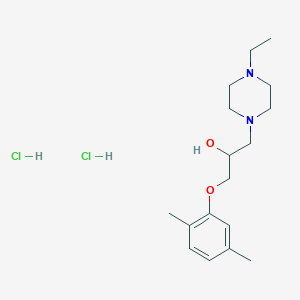![molecular formula C18H18Cl2N2O2S B5232563 4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide involves the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. Additionally, it has been shown to bind to specific receptors in the brain, modulating the activity of certain neurotransmitters.
Biochemical and physiological effects:
4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce cell death. In the brain, it has been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for developing drugs to treat inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its unique chemical structure and mechanism of action, which make it a potential candidate for developing new drugs. Additionally, this compound has been shown to have low toxicity, making it safer to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many possible future directions for research related to 4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide. One possible direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs. Another possible direction is to study its effects on specific neurotransmitter systems in the brain, which could lead to the development of new drugs to treat neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
合成法
The synthesis of 4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichloroaniline with carbon disulfide and butylamine in the presence of sodium hydroxide. The resulting product is then reacted with benzoyl chloride to obtain the final compound.
科学的研究の応用
4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, it has been studied as a potential candidate for developing new drugs due to its unique chemical structure and mechanism of action. In neuroscience, it has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for developing drugs to treat neurological disorders.
特性
IUPAC Name |
4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-10-24-14-7-4-12(5-8-14)17(23)22-18(25)21-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEGQMKYAWHOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)

![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)



![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)

![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)